2-Fluoro-6-methylbenzenesulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO2S/c1-5-3-2-4-6(9)7(5)12(8,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMJQYFCCNCOKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092350-02-1 | |

| Record name | 2-fluoro-6-methylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-6-methylbenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2-Fluoro-6-methylbenzenesulfonyl chloride, a key reagent in organic synthesis and drug discovery.

Chemical Identity and Structure

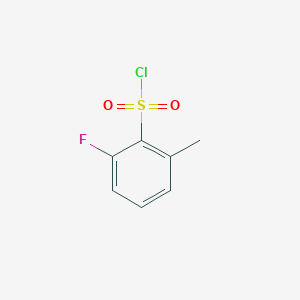

This compound is an aromatic organic compound containing a sulfonyl chloride functional group, with fluoro and methyl substituents on the benzene ring at positions 2 and 6, respectively. Its chemical identifiers are summarized in the table below.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 1092350-02-1[1] |

| Molecular Formula | C₇H₆ClFO₂S[1] |

| Molecular Weight | 208.63 g/mol [1] |

| Canonical SMILES | CC1=CC=CC(F)=C1S(=O)(=O)Cl[1] |

| InChI | InChI=1S/C7H6ClFO2S/c1-5-3-2-4-6(9)7(5)12(8,10)11/h2-4H,1H3[1] |

| InChI Key | JFMJQYFCCNCOKQ-UHFFFAOYSA-N[1] |

The spatial arrangement of the substituents on the benzene ring influences the molecule's reactivity and steric profile. The sulfonyl chloride group is a highly reactive functional group, making the compound a valuable precursor for the synthesis of sulfonamides and sulfonate esters.

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Properties

Spectroscopic data is crucial for the characterization of this compound. While the raw spectral data is not publicly available, commercial suppliers indicate the availability of various spectroscopic analyses.

| Property | Data Availability |

| Physical State | Solid[1] |

| Purity | 95%[1] |

| ¹H NMR | Data indicated to be available[3] |

| ¹³C NMR | Data indicated to be available[3] |

| Infrared (IR) Spectroscopy | Data indicated to be available[3] |

| Mass Spectrometry (MS) | Data indicated to be available[3] |

Synthesis and Reactivity

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a method for the closely related compound, 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride, has been described and can serve as a representative procedure. This synthesis involves the oxidative chlorination of a corresponding thioether precursor.

Representative Protocol for a Related Compound (2-fluoro-6-trifluoromethyl benzenesulfonyl chloride):

This protocol is for a related compound and may require optimization for the synthesis of this compound.

In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and vent pipe, 48.6 g (200 mmol) of 98% 2-fluoro-6-trifluoromethyl-n-propyl sulphur benzene, 152.1 g (1500 mmol) of 36% concentrated hydrochloric acid, and 29.1 g (300 mmol) of 65% concentrated nitric acid are added. The mixture is heated to 70°C while stirring. Chlorine gas (56.8 g, 800 mmol) is then passed through the reaction mixture over 5 hours. The reaction progress is monitored by liquid chromatography. After completion, the mixture is cooled to room temperature, and the layers are separated. The organic layer is washed successively with water, 10% sodium bisulfite solution, and water again. After drying over anhydrous magnesium sulfate and filtering, the product is obtained as a pale yellow liquid[4].

Caption: Representative workflow for the synthesis of aryl sulfonyl chlorides.

The reactivity of this compound is primarily dictated by the sulfonyl chloride group, which is a strong electrophile. The presence of the ortho-fluoro and ortho-methyl groups provides significant electronic and steric influences.

-

Electrophilicity : The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect, which increases the electrophilicity of the sulfur atom in the sulfonyl chloride group. This makes the compound highly susceptible to nucleophilic attack.

-

Steric Hindrance : The methyl and fluoro groups at the ortho positions create steric hindrance around the reaction center. This can modulate the rate of reaction with bulky nucleophiles compared to less substituted sulfonyl chlorides.

-

Leaving Group : The chloride ion is an excellent leaving group, facilitating nucleophilic substitution reactions at the sulfur atom.

The compound is expected to react readily with water (hydrolysis) to form the corresponding sulfonic acid and should be handled in anhydrous conditions. Its high reactivity makes it a versatile reagent for introducing the 2-fluoro-6-methylbenzenesulfonyl moiety into various molecules, a common strategy in the development of bioactive compounds.

Conclusion

This compound is a valuable synthetic building block. While detailed physicochemical and structural data are not extensively documented in publicly accessible literature, its identity is well-established. The reactivity profile, influenced by its ortho substituents, makes it a potent electrophile for the synthesis of diverse sulfonamide and sulfonate derivatives. The provided synthetic methodology for a related compound offers a practical starting point for its laboratory-scale preparation. Further research into its properties and applications will undoubtedly continue to be of high interest to the scientific community.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 2-Fluoro-4-methylbenzenesulfonyl chloride (518070-29-6) for sale [vulcanchem.com]

- 3. This compound(1092350-02-1) 1H NMR [m.chemicalbook.com]

- 4. CN104961662A - Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-Fluoro-6-methylbenzenesulfonyl chloride (CAS: 1092350-02-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-methylbenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride that serves as a valuable building block in synthetic organic chemistry. Its unique substitution pattern, featuring a fluorine atom and a methyl group ortho to the sulfonyl chloride functionality, imparts specific steric and electronic properties that are of significant interest in the design and synthesis of novel molecules, particularly in the field of medicinal chemistry. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of derivative compounds, while the sulfonyl chloride group provides a reactive handle for the facile introduction of a sulfonamide or sulfonate ester moiety.[1][2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its utility in drug discovery and development.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 1092350-02-1 | [4] |

| Molecular Formula | C₇H₆ClFO₂S | [4] |

| Molecular Weight | 208.63 g/mol | [4] |

| Physical State | Solid | [4] |

| Purity | Typically ≥95% | [4] |

| IUPAC Name | This compound | [4] |

Synthesis

Experimental Protocol: Synthesis via Sandmeyer Reaction (Representative)

Materials:

-

2-Fluoro-6-methylaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Sulfur dioxide (SO₂)

-

Copper(I) chloride (CuCl)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Diazotization:

-

Dissolve 2-fluoro-6-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

-

Sulfonylation:

-

In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add copper(I) chloride as a catalyst.

-

Slowly add the cold diazonium salt solution to the sulfur dioxide solution, maintaining the temperature between 5-10 °C. Vigorous gas evolution (N₂) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture onto ice water and extract the product with dichloromethane.

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by column chromatography on silica gel or recrystallization.

-

Caption: Synthetic pathway for this compound.

Reactivity and Applications in Drug Development

The primary utility of this compound in drug development lies in its ability to readily form sulfonamides upon reaction with primary or secondary amines.[2] Sulfonamides are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[3][6]

The fluorine and methyl substituents on the aromatic ring of this compound can be strategically utilized to fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting sulfonamide drug candidates.

Experimental Protocol: General Synthesis of Sulfonamides

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.0-1.2 eq)

-

Anhydrous pyridine or triethylamine (1.5-2.0 eq)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

Dissolve the amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the base (e.g., pyridine or triethylamine, 1.5 eq) to the stirred solution.

-

-

Sulfonyl Chloride Addition:

-

Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.

-

Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

-

Reaction:

-

Allow the reaction to warm to room temperature and stir for 2-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization.

-

Caption: Workflow for the synthesis of sulfonamide derivatives.

Conclusion

This compound is a specialized reagent with significant potential in the field of drug discovery and medicinal chemistry. Its unique structural features allow for the creation of diverse sulfonamide libraries with potentially enhanced biological activity and improved pharmacokinetic profiles. The synthetic protocols outlined in this guide provide a foundation for researchers to utilize this compound in their synthetic endeavors. Further exploration of the biological activities of sulfonamides derived from this building block is warranted and may lead to the discovery of novel therapeutic agents.

References

- 1. ajchem-b.com [ajchem-b.com]

- 2. frontiersrj.com [frontiersrj.com]

- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Fluoro-6-methylbenzenesulfonyl Chloride: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-methylbenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride that serves as a valuable intermediate in organic synthesis, particularly within the pharmaceutical industry. Its unique substitution pattern, featuring a fluorine atom and a methyl group ortho to the sulfonyl chloride functionality, imparts specific reactivity and conformational properties that are advantageous in the design of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and its application as a key building block in the development of therapeutic agents.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound [1]

| Property | Value |

| CAS Number | 1092350-02-1 |

| Molecular Formula | C₇H₆ClFO₂S |

| Molecular Weight | 208.63 g/mol |

| Physical State | Solid |

| Purity (Typical) | ≥95% |

| InChI | InChI=1S/C7H6ClFO2S/c1-5-3-2-4-6(9)7(5)12(8,10)11/h2-4H,1H3 |

| Canonical SMILES | CC1=CC=CC(F)=C1S(=O)(=O)Cl |

Reactivity and Stability

This compound is a reactive compound, primarily due to the sulfonyl chloride functional group, which is susceptible to nucleophilic attack. It is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Therefore, it should be handled under anhydrous conditions. The presence of the ortho-fluoro and methyl groups can sterically hinder the approach of nucleophiles to the sulfur atom, potentially moderating its reactivity compared to less substituted benzenesulfonyl chlorides.

Experimental Protocols

The synthesis of this compound can be achieved through a variety of methods common for the preparation of aryl sulfonyl chlorides. A prevalent and regioselective method is the Sandmeyer-type reaction, starting from the corresponding aniline, 2-fluoro-6-methylaniline.[2][3] This multi-step process involves the diazotization of the aniline followed by a copper-catalyzed sulfonylchlorination.

Synthesis of this compound via Sandmeyer-Type Reaction

This protocol is a representative procedure based on established methods for the synthesis of aryl sulfonyl chlorides from anilines.[2][3][4][5]

Materials:

-

2-Fluoro-6-methylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂)

-

Copper(I) Chloride (CuCl)

-

Glacial Acetic Acid

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

Procedure:

-

Diazotization:

-

In a flask equipped with a mechanical stirrer and a thermometer, dissolve 2-fluoro-6-methylaniline in a mixture of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt solution.

-

-

Preparation of the Sulfonylchlorination Reagent:

-

In a separate, larger flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid. This can be achieved by bubbling SO₂ gas through the acetic acid at a low temperature.

-

To this solution, add a catalytic amount of copper(I) chloride.

-

-

Sandmeyer Reaction:

-

Slowly add the cold diazonium salt solution from step 1 to the sulfur dioxide/acetic acid/copper(I) chloride mixture. The addition should be controlled to maintain the reaction temperature below 10 °C.

-

Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture onto crushed ice.

-

The crude this compound will precipitate as a solid or oil.

-

Extract the product with a suitable organic solvent such as dichloromethane.

-

Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to remove any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

-

Applications in Drug Development

The strategic incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[6][7][8] The 2-fluoro-6-methylphenyl moiety is a key structural component in several biologically active molecules.

Intermediate in the Synthesis of Avacopan

A notable application of a closely related derivative, 2-fluoro-6-methylbenzoyl chloride, is in the synthesis of Avacopan .[3] Avacopan is an orally administered, selective antagonist of the complement 5a receptor (C5aR), which is approved for the treatment of ANCA-associated vasculitis.[3] In the synthesis of Avacopan, 2-fluoro-6-methylbenzoyl chloride is used to acylate a key piperidine intermediate. Given the synthetic accessibility of sulfonyl chlorides to other functional groups, it is plausible that this compound could serve as a precursor to the corresponding benzoyl chloride or be utilized in the synthesis of sulfonamide-based analogs.

The general workflow for the synthesis of a key amide bond in a drug candidate like Avacopan using a related acyl chloride is depicted below.

Caption: Synthetic workflow for a key intermediate.

Potential as a Scaffold in Kinase Inhibitors

The benzenesulfonyl chloride scaffold is a common feature in the design of various enzyme inhibitors, including kinase inhibitors.[9][10] The sulfonamide group, readily formed from the reaction of a sulfonyl chloride with an amine, can act as a hydrogen bond acceptor or donor, crucial for binding to the kinase hinge region. The 2-fluoro-6-methyl substitution pattern can provide beneficial steric and electronic properties to orient the molecule within the ATP-binding pocket and enhance selectivity and potency. While direct examples of this compound in approved kinase inhibitors are not prominent, its structural motifs are of significant interest in the ongoing development of new targeted therapies for cancer and other diseases.

Conclusion

This compound is a synthetically useful building block with demonstrated relevance in the pharmaceutical industry. Its preparation via established methods like the Sandmeyer reaction from readily available starting materials makes it an accessible intermediate for medicinal chemists. The presence of the ortho-fluoro and methyl groups provides a unique handle for influencing the pharmacological properties of target molecules, as exemplified by its connection to the synthesis of the C5aR antagonist, Avacopan. Further exploration of this and structurally related sulfonyl chlorides in the design of novel therapeutics, particularly kinase inhibitors, holds considerable promise for future drug discovery efforts.

References

- 1. This compound [aromalake.com]

- 2. Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of benzenesulfonamide-substituted 4-(6-alkylpyridin-2-yl)-5-(quinoxalin-6-yl)imidazoles as transforming growth factor-beta type 1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Synthesis of 2-Fluoro-6-methylbenzenesulfonyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-fluoro-6-methylbenzenesulfonyl chloride, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the most viable synthetic route, provides experimental protocols, and presents relevant chemical data to support research and development efforts.

Overview of Synthetic Strategy

The most prevalent and industrially scalable method for the synthesis of this compound is the Sandmeyer-type reaction. This approach involves two primary steps: the diazotization of the corresponding aniline precursor, 2-fluoro-6-methylaniline, followed by a copper-catalyzed chlorosulfonylation. This method offers high regioselectivity and generally good yields.

Alternative routes, such as direct chlorosulfonation of 2-fluorotoluene, are less favored due to the potential for the formation of multiple isomers, leading to complex purification procedures. Another possible but less direct method involves the oxidative chlorination of a corresponding thioether or disulfide, which requires the prior synthesis of these sulfur-containing precursors.

This guide will focus on the Sandmeyer-type chlorosulfonylation of 2-fluoro-6-methylaniline, as it represents the most direct and well-documented approach.

Physicochemical and Safety Data

Proper handling and characterization of the starting materials and the final product are crucial for successful synthesis and laboratory safety. The following tables summarize key data for the compounds involved.

Table 1: Properties of 2-Fluoro-6-methylaniline (Starting Material)

| Property | Value |

| CAS Number | 443-89-0 |

| Molecular Formula | C₇H₈FN |

| Molecular Weight | 125.14 g/mol |

| Appearance | Liquid |

| Boiling Point | 89-91 °C / 15 mmHg[1] |

| Density | 1.082 g/mL at 25 °C[2] |

| Refractive Index | n20/D 1.536[2] |

Table 2: Properties of this compound (Final Product)

| Property | Value |

| CAS Number | 1092350-02-1 |

| Molecular Formula | C₇H₆ClFO₂S |

| Molecular Weight | 208.63 g/mol |

| Appearance | Solid |

| Purity | 95% (typical) |

Synthetic Pathway and Experimental Protocols

The synthesis of this compound from 2-fluoro-6-methylaniline is a two-step process. The overall reaction scheme is presented below, followed by a detailed experimental protocol adapted from established Sandmeyer reaction procedures for structurally similar anilines.

Reaction Scheme

The synthesis proceeds via the formation of a diazonium salt from 2-fluoro-6-methylaniline, which is then reacted with a source of sulfur dioxide and a chloride donor in the presence of a copper catalyst.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from general procedures for the Sandmeyer chlorosulfonylation of anilines. Researchers should perform a small-scale trial to optimize conditions for 2-fluoro-6-methylaniline.

Materials and Reagents:

-

2-Fluoro-6-methylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂) or a stable surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO)

-

Copper(I) Chloride (CuCl)

-

Acetic Acid (glacial)

-

Ice

-

Water (deionized)

-

Dichloromethane or other suitable extraction solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

Step 1: Diazotization of 2-Fluoro-6-methylaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-fluoro-6-methylaniline (1.0 eq).

-

Add a mixture of glacial acetic acid and concentrated hydrochloric acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water and add it to the dropping funnel.

-

Add the sodium nitrite solution dropwise to the aniline suspension while maintaining the temperature between 0 and 5 °C. The addition should be slow to control the exothermic reaction.

-

After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Step 2: Sandmeyer Chlorosulfonylation

-

In a separate, larger flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid. This can be achieved by bubbling SO₂ gas through the cooled acetic acid. Alternatively, a stable SO₂ surrogate like DABSO can be used.

-

Add a catalytic amount of copper(I) chloride (e.g., 0.1 eq) to the SO₂/acetic acid solution and cool it to 0-5 °C.

-

Slowly add the cold diazonium salt solution prepared in Step 1 to the SO₂/acetic acid/CuCl mixture with vigorous stirring. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at a low temperature for a period, and then let it warm to room temperature. Stir until the evolution of nitrogen gas ceases.

Step 3: Work-up and Purification

-

Carefully pour the reaction mixture into a large beaker containing crushed ice and water.

-

Extract the aqueous mixture with a suitable organic solvent such as dichloromethane.

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system.

Safety Precautions:

-

Diazonium salts are potentially explosive, especially when dry. They should be prepared and used in solution without isolation.

-

The reaction should be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

-

Sulfur dioxide is a toxic and corrosive gas. Handle with care in a fume hood.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow of the synthesis process, from starting material to purified product.

Conclusion

The synthesis of this compound via the Sandmeyer-type reaction of 2-fluoro-6-methylaniline is a robust and efficient method. This guide provides the necessary theoretical background, practical data, and a detailed experimental protocol to aid researchers in the successful synthesis of this important chemical intermediate. Careful attention to reaction conditions, particularly temperature control during diazotization, is critical for achieving high yields and ensuring safety.

References

Solubility Profile of 2-Fluoro-6-methylbenzenesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Fluoro-6-methylbenzenesulfonyl chloride in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a comprehensive framework for determining its solubility through established experimental protocols.

Executive Summary

Qualitative Solubility of Structurally Related Compounds

While specific data for this compound is unavailable, the solubility of structurally similar sulfonyl chlorides can provide valuable initial guidance for solvent selection.

| Compound | Solvent(s) | Solubility Indication |

| 2-Fluoro-4-methylbenzenesulfonyl chloride | Dichloromethane, Chloroform, Acetone | Soluble |

| Benzenesulfonyl chloride | Miscible with many organic solvents | General observation |

| p-Toluenesulfonyl chloride (Tosyl chloride) | Soluble in ether, alcohol, and benzene | General observation |

This table is compiled from general chemical knowledge and qualitative statements from chemical suppliers and should be used as a preliminary guide only.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for this compound, the following established experimental protocols are recommended.

Shake-Flask Method (Equilibrium Method)

The shake-flask method is a widely recognized and accurate technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed flask or vial.

-

Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Sampling and Dilution: A precise volume of the clear, saturated supernatant is carefully withdrawn and diluted with a known volume of a suitable solvent.

-

Quantification: The concentration of this compound in the diluted sample is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of g/100 mL, mg/mL, or mol/L.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, various high-throughput methods can be employed. These are particularly useful in early-stage drug discovery and process development.

a) Miniaturized Shake-Flask with HPLC or UV-Vis Analysis:

This method adapts the principles of the shake-flask method to a smaller scale (e.g., 96-well plates).

Methodology:

-

A small, known amount of the compound is dispensed into each well of a microplate.

-

A known volume of each test solvent is added to the wells.

-

The plate is sealed and agitated for a set period to achieve equilibrium.

-

After centrifugation of the plate to pellet the undissolved solid, an aliquot of the supernatant is transferred to a new plate.

-

The concentration is determined by HPLC or by measuring the UV-Vis absorbance at a wavelength where the compound has a strong chromophore.

b) Nephelometric Method:

This method measures the turbidity of a solution to determine the point at which the compound precipitates, thus indicating its solubility limit.

Methodology:

-

A stock solution of this compound is prepared in a highly soluble solvent (e.g., DMSO).

-

Aliquots of the stock solution are added sequentially to the test solvent.

-

The turbidity of the solution is monitored using a nephelometer. A sharp increase in turbidity signifies the point of precipitation, from which the solubility can be calculated.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the described experimental protocols.

References

Spectroscopic Profile of 2-Fluoro-6-methylbenzenesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluoro-6-methylbenzenesulfonyl chloride, a key reagent and building block in synthetic organic chemistry. Understanding its spectroscopic characteristics is crucial for reaction monitoring, quality control, and structural verification in drug discovery and development. This document outlines the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing effects of the sulfonyl chloride and fluorine groups.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 - 7.8 | m | 2H | Aromatic CH |

| ~ 7.2 - 7.4 | m | 1H | Aromatic CH |

| ~ 2.7 | s | 3H | -CH₃ |

Note: Predicted values. Actual shifts may vary based on solvent and experimental conditions.

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum will display signals for the aromatic carbons and the methyl carbon. The carbons attached to fluorine will exhibit splitting due to C-F coupling.

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 160 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~ 140 | C-SO₂Cl |

| ~ 135 | Aromatic CH |

| ~ 130 | Aromatic C-CH₃ |

| ~ 125 (d, ²JCF ≈ 15 Hz) | Aromatic CH |

| ~ 115 (d, ²JCF ≈ 20 Hz) | Aromatic CH |

| ~ 20 | -CH₃ |

Note: Predicted values. 'd' denotes a doublet due to C-F coupling, with an estimated coupling constant (J).

¹⁹F NMR (Fluorine NMR)

The ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom attached to the aromatic ring.

| Chemical Shift (δ) (ppm) | Multiplicity |

| ~ -110 to -120 | s |

Note: Predicted value relative to a standard (e.g., CFCl₃). 's' denotes a singlet.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the sulfonyl chloride, aromatic, and fluoro functional groups.

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 3100 - 3000 | C-H (aromatic) | Medium |

| 1600 - 1450 | C=C (aromatic) | Medium-Strong |

| 1380 - 1360 | SO₂ (asymmetric stretch) | Strong |

| 1190 - 1170 | SO₂ (symmetric stretch) | Strong |

| 1250 - 1100 | C-F (stretch) | Strong |

| 800 - 600 | S-Cl (stretch) | Medium |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

| m/z Ratio | Fragment Ion |

| 208/210 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 173 | [M - Cl]⁺ |

| 144 | [M - SO₂]⁺ |

| 109 | [C₇H₆F]⁺ |

| 91 | [C₇H₇]⁺ |

Note: Predicted fragmentation pattern. Relative abundances will depend on the ionization method.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Use proton decoupling to simplify the spectrum.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Set the appropriate spectral width for fluorine NMR.

-

Reference the spectrum to an external or internal fluorine standard.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond) is clean.

-

Record a background spectrum.

-

Place a small amount of the solid this compound directly onto the ATR crystal and apply pressure to ensure good contact.

-

-

Data Acquisition:

-

Scan the sample over the mid-IR range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Process the data to obtain a transmittance or absorbance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable method such as direct infusion, or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

-

Ionization:

-

Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will provide detailed fragmentation information. Electrospray Ionization (ESI) is typically used for LC-MS and often results in a more prominent molecular ion peak.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu).

-

Analyze the resulting spectrum for the molecular ion and characteristic fragment ions.

-

Workflow Visualizations

The following diagrams illustrate the general workflows for obtaining and analyzing the spectroscopic data for this compound.

An In-depth Technical Guide on the General Reactivity of 2-Fluoro-6-methylbenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of 2-Fluoro-6-methylbenzenesulfonyl chloride (FMB-SC). This document is intended for professionals in the fields of chemical research and drug development who wish to utilize this versatile reagent in their synthetic endeavors.

Introduction

This compound, with the CAS number 1092350-02-1, is an aromatic sulfonyl chloride bearing a fluorine atom and a methyl group ortho to the sulfonyl chloride functionality.[1][2] The presence of these substituents significantly influences the reactivity of the molecule. The electron-withdrawing fluorine atom increases the electrophilicity of the sulfonyl group, while the methyl group provides some steric hindrance. This unique substitution pattern makes FMB-SC a valuable building block in medicinal chemistry and organic synthesis for the preparation of a variety of sulfonamides and sulfonate esters.

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidative chlorination of a corresponding thioether. A general and adaptable method is outlined below, based on procedures for structurally similar compounds.[3]

Experimental Protocol: Synthesis of this compound

-

Materials: 2-Fluoro-6-methylthiophenol, chlorine gas, hydrochloric acid, nitric acid, water, sodium bisulfite solution, anhydrous magnesium sulfate.

-

Procedure:

-

In a well-ventilated fume hood, a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser is charged with 2-fluoro-6-methylthiophenol.

-

A mixture of concentrated hydrochloric acid and concentrated nitric acid is added to the flask.

-

The reaction mixture is heated to 50-70°C with vigorous stirring.

-

Chlorine gas is bubbled through the reaction mixture at a controlled rate for 4-6 hours. The reaction is monitored by a suitable chromatographic technique (e.g., TLC or GC) until the starting material is consumed.

-

After completion, the reaction mixture is cooled to room temperature, and the organic layer is separated.

-

The organic layer is washed sequentially with water, 10% aqueous sodium bisulfite solution, and again with water.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

-

The crude product can be further purified by vacuum distillation or chromatography. The expected yield is typically high, often exceeding 90%.[3]

-

General Reactivity

The primary utility of this compound in organic synthesis is as an electrophile for the sulfonylation of nucleophiles, most notably amines and alcohols (or phenols), to furnish the corresponding sulfonamides and sulfonate esters, respectively.

Reaction with Amines (Sulfonamide Formation)

This compound reacts readily with primary and secondary amines to form N-substituted sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases include pyridine, triethylamine, or aqueous sodium hydroxide. The reaction is generally high-yielding and proceeds under mild conditions.

Reaction with Alcohols and Phenols (Sulfonate Ester Formation)

Similarly, FMB-SC reacts with alcohols and phenols to yield sulfonate esters. These reactions are also conducted in the presence of a base, with pyridine being a common choice as it can also act as a nucleophilic catalyst. The resulting sulfonate esters are useful intermediates in their own right, as the sulfonate group is an excellent leaving group in nucleophilic substitution reactions.

Quantitative Data

| Nucleophile (Substrate) | Product Type | Typical Conditions | Reaction Time | Yield |

| Aniline | Aromatic Sulfonamide | Pyridine, CH2Cl2, 0°C to rt | 2-4 h | High |

| Benzylamine | Aliphatic Sulfonamide | Triethylamine, CH2Cl2, 0°C to rt | 1-3 h | High |

| Diethylamine | N,N-dialkylsulfonamide | Aqueous NaOH, CH2Cl2, rt | 1-2 h | Very High |

| Phenol | Phenyl Sulfonate Ester | Pyridine, 0°C to rt | 3-6 h | Good to High |

| Ethanol | Ethyl Sulfonate Ester | Pyridine, 0°C to rt | 2-4 h | Good |

Note: Yields are estimates based on analogous reactions and may vary depending on the specific substrate and reaction conditions.

Detailed Experimental Protocols

General Procedure for the Synthesis of a Sulfonamide

-

Materials: this compound, amine (e.g., benzylamine), triethylamine, dichloromethane (DCM), 1M HCl, saturated aqueous NaHCO3, brine, anhydrous Na2SO4.

-

Procedure:

-

A solution of the amine (1.0 eq.) and triethylamine (1.2 eq.) in DCM is cooled to 0°C in an ice bath.

-

A solution of this compound (1.05 eq.) in DCM is added dropwise to the stirred amine solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours, with progress monitored by TLC.

-

Upon completion, the reaction mixture is diluted with DCM and washed sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

-

The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

The crude sulfonamide can be purified by recrystallization or column chromatography.

-

General Procedure for the Synthesis of a Sulfonate Ester

-

Materials: this compound, alcohol or phenol (e.g., phenol), pyridine, dichloromethane (DCM), 1M HCl, saturated aqueous NaHCO3, brine, anhydrous Na2SO4.

-

Procedure:

-

A solution of the alcohol or phenol (1.0 eq.) in pyridine is cooled to 0°C.

-

This compound (1.1 eq.) is added portion-wise to the stirred solution.

-

The reaction mixture is stirred at 0°C for 30 minutes and then at room temperature for 3-6 hours, with progress monitored by TLC.

-

Upon completion, the reaction mixture is diluted with DCM and washed sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO3, and brine.

-

The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

The crude sulfonate ester can be purified by column chromatography.[4]

-

Conclusion

This compound is a reactive and versatile building block for the synthesis of sulfonamides and sulfonate esters. Its unique electronic and steric properties, conferred by the ortho-fluoro and ortho-methyl substituents, make it a valuable tool for medicinal chemists and synthetic organic chemists. The protocols and data presented in this guide provide a foundation for the successful application of this reagent in a variety of synthetic contexts. Further investigation into the scope of its reactivity with a broader range of nucleophiles is warranted.

References

Electrophilicity of the Sulfonyl Chloride Group in 2-Fluoro-6-methylbenzenesulfonyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Sulfonyl Chloride Electrophilicity

The sulfonyl chloride (-SO₂Cl) functional group is a cornerstone in organic synthesis, primarily acting as an electrophile in reactions with a wide array of nucleophiles. The sulfur atom in the sulfonyl chloride group is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This inherent electrophilicity makes sulfonyl chlorides valuable reagents for the formation of sulfonamides, sulfonate esters, and other sulfur-containing compounds.

The reactivity of a sulfonyl chloride is significantly modulated by the substituents on the aromatic ring to which it is attached. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfur atom, making the compound more reactive towards nucleophiles. Conversely, electron-donating groups (EDGs) decrease this electrophilicity.[1]

In the case of 2-Fluoro-6-methylbenzenesulfonyl chloride, the substituents are a fluorine atom at the ortho position and a methyl group, also at an ortho position. The fluorine atom is a strong electron-withdrawing group, which is expected to significantly increase the electrophilicity of the sulfonyl chloride. The methyl group is an electron-donating group, which would typically decrease electrophilicity. However, the presence of substituents at the ortho positions can also introduce steric effects that can counterintuitively accelerate reaction rates, a phenomenon known as "steric acceleration."[2] This has been observed in other ortho-alkyl substituted benzenesulfonyl chlorides and is attributed to the relief of steric strain in the transition state.[2]

Quantitative Assessment of Electrophilicity

The electrophilicity of a sulfonyl chloride can be quantified through kinetic studies of its reactions with various nucleophiles. Common methods include measuring the rates of hydrolysis (solvolysis) or aminolysis. While specific kinetic data for this compound is not available, the following tables present representative data for related substituted benzenesulfonyl chlorides to illustrate the impact of substituents on reactivity.

Table 1: Relative Rates of Hydrolysis for Substituted Benzenesulfonyl Chlorides

| Substituent (X) in X-C₆H₄SO₂Cl | Relative Rate (kₓ/kₙ) | Reference Compound |

| 4-NO₂ | 3.01 | Benzenesulfonyl chloride |

| 4-Cl | 1.37 | Benzenesulfonyl chloride |

| H | 1.00 | Benzenesulfonyl chloride |

| 4-CH₃ | 0.66 | Benzenesulfonyl chloride |

| 4-OCH₃ | 0.39 | Benzenesulfonyl chloride |

Note: This table is illustrative and compiled from general principles of physical organic chemistry. The precise values can vary with reaction conditions.

Table 2: Hammett (ρ) and Brønsted (β) Coefficients for Reactions of Benzenesulfonyl Chlorides

| Reaction | ρ (rho) value | β (beta) value | Interpretation |

| Alkaline Hydrolysis | +2.54 | - | Significant charge development in the transition state, sensitive to electronic effects. |

| Aminolysis (Anilines) | +1.8 | 0.7 | Moderate sensitivity to substituent effects, indicating a significant degree of bond formation in the transition state. |

Note: These are typical values for benzenesulfonyl chlorides and serve to illustrate the electronic sensitivity of their reactions.

Experimental Protocols for Measuring Electrophilicity

A common method to quantify the electrophilicity of a sulfonyl chloride is to measure its rate of reaction with a standardized nucleophile under controlled conditions. Below is a detailed protocol for a competitive reaction experiment, which can be adapted to determine the relative reactivity of this compound.

Competitive Reaction Kinetics for Determining Relative Reactivity

Objective: To determine the relative reactivity of this compound against a reference sulfonyl chloride (e.g., benzenesulfonyl chloride) towards a common nucleophile.

Materials:

-

This compound

-

Benzenesulfonyl chloride (reference standard)

-

Aniline (nucleophile)

-

Acetonitrile (solvent, HPLC grade)

-

Triethylamine (base)

-

Internal standard (e.g., naphthalene)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Thermostated reaction vessel

Procedure:

-

Standard Solution Preparation:

-

Prepare stock solutions of this compound, benzenesulfonyl chloride, aniline, and the internal standard in acetonitrile at known concentrations (e.g., 0.1 M).

-

-

Reaction Setup:

-

In a thermostated reaction vessel at a constant temperature (e.g., 25 °C), combine equimolar amounts of this compound and benzenesulfonyl chloride.

-

Add a solution of the internal standard.

-

Initiate the reaction by adding a sub-stoichiometric amount of the aniline solution (e.g., 0.1 equivalents relative to the total sulfonyl chloride concentration) and triethylamine (to neutralize the HCl byproduct).

-

-

Reaction Monitoring and Quenching:

-

At timed intervals, withdraw aliquots from the reaction mixture.

-

Immediately quench the reaction in the aliquot by adding an excess of a quenching agent (e.g., a primary amine that reacts rapidly to consume any remaining sulfonyl chloride, or by rapid dilution with a solvent that stops the reaction).

-

-

HPLC Analysis:

-

Analyze the quenched aliquots by HPLC.

-

Develop an HPLC method that provides good separation of the starting sulfonyl chlorides, the sulfonamide products, and the internal standard.

-

Quantify the decrease in the concentration of each sulfonyl chloride over time relative to the internal standard.

-

-

Data Analysis:

-

Plot the concentration of each sulfonyl chloride versus time.

-

Determine the initial rate of consumption for each sulfonyl chloride.

-

The ratio of the initial rates will give the relative reactivity of this compound compared to benzenesulfonyl chloride.

-

Visualizing Reaction Mechanisms and Workflows

Generalized Reaction Pathway for Nucleophilic Acyl Substitution

The reaction of a sulfonyl chloride with a nucleophile generally proceeds through a nucleophilic acyl substitution mechanism. The following diagram illustrates this general pathway.

References

- 1. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin | MDPI [mdpi.com]

- 2. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Commercial Suppliers and Technical Guide for 2-Fluoro-6-methylbenzenesulfonyl Chloride

For researchers, scientists, and professionals in drug development, 2-Fluoro-6-methylbenzenesulfonyl chloride (CAS No. 1092350-02-1) is a valuable reagent in organic synthesis. Its unique substitution pattern, featuring both a fluorine atom and a methyl group ortho to the sulfonyl chloride, offers specific steric and electronic properties that can be exploited in the design of novel molecules. This technical guide provides an overview of commercial suppliers and a general protocol for its application in sulfonamide synthesis.

Commercial Supplier Data

A variety of chemical suppliers offer this compound. The following table summarizes the available quantitative data from a selection of these suppliers to facilitate comparison.

| Supplier | CAS Number | Purity | Available Quantities |

| Fluorochem | 1092350-02-1 | 95%[1] | 50 mg, 100 mg, 250 mg, 500 mg, 1 g, 2.5 g, 5 g, 10 g[1] |

| Sigma-Aldrich | 1092350-02-1 | 95% | Varies (listed as a preferred partner product from Fluorochem) |

| Aromalake Chemical Co., Ltd. | 1092350-02-1 | 98% min | Inquire for details |

| CymitQuimica | 1092350-02-1 | 95%[2] | 1 g, 5 g (price on request)[2] |

| Sinfoo Biotech | 1092350-02-1 | Not specified | Inquire for details[3] |

Experimental Protocols

General Protocol for Sulfonamide Synthesis

This protocol describes a typical procedure for the reaction of a sulfonyl chloride with an amine in the presence of a base to form a sulfonamide.

Materials:

-

This compound

-

Primary or secondary amine of choice

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary or secondary amine (1.0 equivalent) in the chosen anhydrous aprotic solvent.

-

Addition of Base: Add the tertiary amine base (1.1-1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.

-

Addition of Sulfonyl Chloride: Dissolve this compound (1.0-1.2 equivalents) in a minimal amount of the anhydrous aprotic solvent and add it dropwise to the stirring amine solution. The reaction may be exothermic, and cooling with an ice bath may be necessary.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

Workup:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonamide.

Mandatory Visualizations

The following diagrams illustrate the logical flow of the described experimental protocol.

Caption: General workflow for sulfonamide synthesis.

Caption: Key components of sulfonamide synthesis.

References

An In-depth Technical Guide to 2-Fluoro-6-methylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-6-methylbenzenesulfonyl chloride, a key building block in modern medicinal chemistry. This document details its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of targeted therapeutics.

Chemical Identity and Properties

This compound is an aromatic sulfonyl chloride characterized by the presence of a fluorine atom and a methyl group on the benzene ring, ortho to the sulfonyl chloride functionality. Its IUPAC name is This compound .[1]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value |

| CAS Number | 1092350-02-1[1] |

| Molecular Formula | C₇H₆ClFO₂S[1] |

| Molecular Weight | 208.63 g/mol [1] |

| Physical State | Solid[1] |

| Purity | Typically ≥95%[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through multiple routes. A common and effective method involves the diazotization of 2-fluoro-6-methylaniline followed by a Sandmeyer-type reaction.

Experimental Protocol: Synthesis from 2-Fluoro-6-methylaniline

This protocol outlines a two-step process starting from the commercially available 2-fluoro-6-methylaniline.

Step 1: Diazotization of 2-Fluoro-6-methylaniline

-

In a well-ventilated fume hood, prepare a solution of 2-fluoro-6-methylaniline in a suitable acidic medium (e.g., a mixture of concentrated hydrochloric acid and water) in a reaction vessel equipped with a stirrer and a thermometer.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Sulfonylation

-

In a separate reaction vessel, prepare a solution of sulfur dioxide in a suitable solvent such as acetic acid, and add a catalytic amount of copper(I) chloride.

-

Cool this solution to 0-5 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the sulfur dioxide solution. Vigorous gas evolution (nitrogen) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

Reactivity and Applications in Drug Development

This compound is a versatile reagent in organic synthesis, primarily used for the introduction of the 2-fluoro-6-methylphenylsulfonyl moiety. The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and phenols to form sulfonamides, sulfonate esters, and sulfonic acids, respectively.

The presence of the fluorine atom at the ortho position can influence the reactivity and conformational properties of the resulting molecules, a feature often exploited in medicinal chemistry to enhance biological activity, metabolic stability, and binding affinity to target proteins.

Role in Kinase Inhibitor Synthesis

A significant application of this compound is in the synthesis of kinase inhibitors. The structurally related 2-chloro-6-methylaniline is a key component of Dasatinib , a potent inhibitor of BCR-Abl and Src family kinases used in the treatment of chronic myeloid leukemia (CML).[2] Fluorinated analogs of Dasatinib have been synthesized for use in positron emission tomography (PET) imaging to probe the role of these kinases in tumors.[3]

The 2-fluoro-6-methylphenylsulfonyl group can be incorporated into molecules designed to target the ATP-binding site of various kinases. The fluorine atom can form favorable interactions with the protein backbone and contribute to the overall binding energy and selectivity of the inhibitor.

Experimental Protocol: Sulfonylation of a Primary Amine

This protocol provides a general method for the synthesis of a sulfonamide from this compound and a primary amine.

-

Dissolve the primary amine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a reaction flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Add a base, such as triethylamine or pyridine (1.2-1.5 equivalents), to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0-1.1 equivalents) in the same solvent to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a dilute acid solution.

-

Extract the product with an organic solvent, wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired sulfonamide.

Safety Information

This compound is a corrosive compound that can cause severe skin burns and eye damage.[1] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Table 2: Hazard Information

| Hazard Statement | Precautionary Statement |

| H314: Causes severe skin burns and eye damage.[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P310: Immediately call a POISON CENTER or doctor/physician. |

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique substitution pattern allows for the fine-tuning of molecular properties, making it an attractive component in the design of targeted therapeutics, especially kinase inhibitors. Proper handling and a thorough understanding of its reactivity are crucial for its effective and safe utilization in the laboratory.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [18F]-N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Stability and Storage Conditions for 2-Fluoro-6-methylbenzenesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2-Fluoro-6-methylbenzenesulfonyl chloride (CAS No. 1092350-02-1). Due to the limited availability of specific quantitative stability data for this compound in publicly accessible literature, this guide draws upon established principles for the handling of aromatic sulfonyl chlorides and data from structurally related compounds. The information herein is intended to support researchers and professionals in drug development in ensuring the integrity and purity of this reagent.

Core Stability Profile and Recommended Storage

This compound is a reactive compound, with its stability primarily influenced by moisture, temperature, and light. Like other sulfonyl chlorides, it is susceptible to hydrolysis and should be handled with care to prevent degradation.

General Recommendations

Proper storage is critical to maintain the quality of this compound. The primary goal is to protect it from atmospheric moisture and elevated temperatures, which can lead to hydrolysis and decomposition.

Data Presentation: Recommended Storage Conditions

| Parameter | Recommended Condition | Rationale |

| Temperature | Store in a cool place. Refrigeration at 2-8°C is recommended. | Reduces the rate of potential degradation reactions, primarily hydrolysis. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents contact with atmospheric moisture, which leads to hydrolysis. |

| Container | Keep container tightly closed and in a dry place. | Minimizes exposure to moisture and contaminants. |

| Light Exposure | Store in the dark or in an amber vial. | Protects the compound from potential photodegradation. |

| Ventilation | Store in a well-ventilated area. | Ensures safety in case of accidental release of corrosive vapors. |

Degradation Pathways

The principal degradation pathway for this compound is hydrolysis. This reaction occurs upon contact with water, including atmospheric moisture, and results in the formation of 2-fluoro-6-methylbenzenesulfonic acid and hydrochloric acid. The generation of hydrochloric acid can further catalyze the degradation process and may lead to the corrosion of storage containers if not handled properly.

The reaction is as follows:

C₇H₆ClFO₂S + H₂O → C₇H₇FO₃S + HCl

Other potential degradation pathways, although less characterized for this specific molecule, include thermal decomposition at elevated temperatures and photodegradation upon exposure to light.

Experimental Protocols for Stability Assessment

To determine the specific stability profile of this compound, a series of forced degradation studies can be performed. The following are generalized experimental protocols that can be adapted for this purpose.

Hydrolytic Stability Testing

Objective: To determine the rate of hydrolysis of this compound under various pH conditions.

Methodology:

-

Solution Preparation: Prepare stock solutions of this compound in a water-miscible, inert organic solvent such as acetonitrile.

-

Stress Conditions: In separate vials, add an aliquot of the stock solution to aqueous buffer solutions of different pH values (e.g., pH 4, 7, and 9). The final concentration should be suitable for the analytical method.

-

Incubation: Incubate the vials at a controlled temperature (e.g., 25°C or 40°C).

-

Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial, quench the reaction if necessary (e.g., by dilution with the mobile phase), and analyze immediately.

-

Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with a suitable C18 column and a UV detector is typically used. The mobile phase could consist of a gradient of acetonitrile and water with an acidic modifier like trifluoroacetic acid.

-

Data Analysis: Quantify the peak area of this compound at each time point to determine the rate of degradation.

Thermal Stability Testing

Objective: To evaluate the stability of this compound under elevated temperatures.

Methodology:

-

Solid-State Analysis: Place a known amount of solid this compound in a controlled temperature oven at various temperatures (e.g., 40°C, 60°C, 80°C).

-

Solution-State Analysis: Prepare a solution of the compound in a suitable inert solvent and incubate at elevated temperatures.

-

Time-Point Analysis: After specific time intervals, remove the samples, allow them to cool to room temperature, and prepare them for analysis.

-

Analytical Method: Use the same HPLC method as described for hydrolytic stability to determine the extent of degradation.

Photostability Testing

Objective: To assess the impact of light exposure on the stability of this compound.

Methodology:

-

Sample Preparation: Prepare a solution of the compound in a suitable solvent. Transfer the solution to a photostable, transparent container.

-

Control Sample: Prepare a control sample and wrap it in aluminum foil to protect it from light.

-

Light Exposure: Expose the test sample to a light source that produces a combination of visible and ultraviolet outputs, as specified by ICH guideline Q1B. The control sample should be kept under the same conditions but in the dark.

-

Analysis: After a defined period of exposure, analyze both the exposed and control samples by HPLC to determine the extent of photodegradation.

Visualized Workflows

Recommended Storage and Handling Workflow

The following diagram outlines the recommended workflow for the storage and handling of this compound to maintain its stability.

Caption: Recommended workflow for the storage and handling of this compound.

Degradation Pathway Overview

This diagram illustrates the primary degradation pathway for this compound upon exposure to environmental factors.

Caption: Primary degradation pathway of this compound via hydrolysis.

Conclusion

While specific quantitative stability data for this compound is not extensively documented, a comprehensive understanding of its stability can be inferred from the general behavior of aromatic sulfonyl chlorides. The key to maintaining the integrity of this compound is stringent control over its storage and handling environment, particularly with respect to moisture and temperature. For applications requiring a detailed understanding of its stability profile, it is recommended that researchers conduct in-house forced degradation studies using the generalized protocols outlined in this guide. Adherence to these guidelines will help ensure the reliability of experimental results and the quality of developmental drug candidates.

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using 2-Fluoro-6-methylbenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a critical class of compounds in medicinal chemistry, renowned for their broad spectrum of biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties.[1][2][3] The synthesis of novel sulfonamide derivatives is a cornerstone of drug discovery and lead optimization. 2-Fluoro-6-methylbenzenesulfonyl chloride is a valuable building block for creating diverse sulfonamide libraries. The presence of the ortho-fluoro and ortho-methyl groups can significantly influence the conformational properties and metabolic stability of the resulting sulfonamides, potentially leading to compounds with enhanced therapeutic profiles.

This document provides detailed protocols for the synthesis of N-substituted-2-fluoro-6-methylbenzenesulfonamides, drawing upon established methodologies for analogous sulfonyl chlorides. While specific quantitative data for reactions involving this compound is not extensively reported in the literature, the provided protocols offer a robust starting point for synthesis.

General Reaction Scheme

The synthesis of sulfonamides from this compound and a primary or secondary amine is a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride ion and the formation of a sulfonamide bond. A base is typically employed to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.[4][5]

Figure 1. General reaction for sulfonamide synthesis.

Experimental Protocols

Two common protocols are provided: a standard method using conventional heating and a microwave-assisted method for accelerated synthesis.

Protocol 1: Conventional Synthesis

This protocol is a widely applicable method for synthesizing a variety of sulfonamides.

Materials:

-

This compound

-

Appropriate primary or secondary amine (e.g., aniline, benzylamine)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Pyridine or Triethylamine

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware

Procedure:

-

Reaction Setup: To a stirred solution of the amine (1.0 equivalent) in anhydrous DCM (or THF) in a round-bottom flask, add the base (e.g., pyridine or triethylamine, 1.5 equivalents).

-

Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. Add a solution of this compound (1.1 equivalents) in anhydrous DCM (or THF) dropwise over 15-30 minutes.

-